2-(trifluoromethyl)-4H-pyran-4-one
Overview
Description
2-(Trifluoromethyl)-4H-pyran-4-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyran-4-one ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 4H-pyran-4-one and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the trifluoromethylation process. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different substituted pyran-4-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Trifluoromethylating agents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically results in alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of trifluoromethylated derivatives.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell proliferation and apoptosis
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which may improve the bioavailability of 2-(trifluoromethyl)-4h-pyran-4-one .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiproliferative effects
Scientific Research Applications
2-(Trifluoromethyl)-4H-pyran-4-one has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Its unique properties make it useful in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
2-(Trifluoromethyl)-2-propanol: A fluorinated aliphatic alcohol.
Trifluoromethylphenol: A phenolic compound with a trifluoromethyl group.
Trifluoromethylated pyridines: Pyridine derivatives with trifluoromethyl substituents.
Uniqueness: 2-(Trifluoromethyl)-4H-pyran-4-one is unique due to its pyran-4-one core, which imparts distinct chemical reactivity and physical properties compared to other trifluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(trifluoromethyl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHCSARTLMMHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445979 | |
Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204516-31-4 | |
Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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